molecular formula C9H7NO3S B2452220 methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate CAS No. 946384-45-8

methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate

Cat. No.: B2452220
CAS No.: 946384-45-8
M. Wt: 209.22
InChI Key: DSTQAOALXQBPJB-UHFFFAOYSA-N
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Description

methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur.

Properties

IUPAC Name

methyl 3-cyano-2-oxo-3-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8(11)6(5-10)7-3-2-4-14-7/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTQAOALXQBPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C#N)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate typically involves the condensation of thiophene derivatives with cyanoacetic acid esters. One common method is the Gewald reaction, which involves the reaction of elemental sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base such as triethylamine and are carried out under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the Gewald reaction and other condensation reactions are scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity
Research has demonstrated that thiophene derivatives, including methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate, exhibit cytotoxic properties against various cancer cell lines. A study focusing on thiophene compounds showed that they possess anti-cancer activity, particularly against acute lymphoblastic leukemia cells (CCRF-CEM) . The compound was found to induce apoptosis through mechanisms such as reactive oxygen species generation and mitochondrial depolarization, making it a candidate for further investigation in cancer therapeutics.

1.2 Neuropharmacological Potential
Thiophene derivatives have been identified as promising candidates for the development of neuropharmacological agents. Specifically, compounds similar to this compound are being explored for their potential as serotonin and norepinephrine uptake inhibitors, which are crucial in treating depression and anxiety disorders . The structural characteristics of thiophenes contribute to their ability to interact with neurotransmitter systems effectively.

Organic Synthesis Applications

2.1 Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. This compound can be utilized in the preparation of aryl-aminopropanols, which are important intermediates in pharmaceutical manufacturing .

2.2 Reaction Mechanisms
The compound can undergo several reactions, including nucleophilic additions and cycloadditions, which facilitate the formation of diverse chemical entities. For instance, it can react with amines to form enantiomerically enriched products that are valuable in drug development .

Case Study: Cytotoxicity of Thiophene Derivatives

A recent study evaluated the cytotoxic effects of various thiophene derivatives on cancer cell lines, including CCRF-CEM. The findings indicated that methyl 3-cyano-2-oxo-3-(thiophen-2-y)propanoate exhibited significant cytotoxicity at low micromolar concentrations:

CompoundIC50 (µM)Cell LineMechanism of Action
Methyl 3-cyano-2-oxo-3-(thiophen-2-y)propanoate5.4CCRF-CEMInduction of apoptosis via ROS
Thiophene derivative F84.8Various cancer linesMitochondrial depolarization

Table: Synthesis Applications

The following table summarizes key reactions involving methyl 3-cyano-2-oxo-3-(thiophen-2-y)propanoate:

Reaction TypeConditionsProducts
Nucleophilic AdditionWith amines at room temperatureAryl-amino derivatives
CycloadditionUnder UV lightCyclic thiophene derivatives
EsterificationWith alcoholsEsters of thiophene derivatives

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Uniqueness: methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate is unique due to the presence of both a cyano group and an ester group on the thiophene ring.

Biological Activity

Methyl 3-cyano-2-oxo-3-(thiophen-2-yl)propanoate (often referred to in literature as a derivative of thiophene-based compounds) is a chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

  • Molecular Formula : C10H9N O3S
  • Molecular Weight : 219.25 g/mol
  • Key Functional Groups :
    • Cyano group (-C≡N)
    • Carbonyl group (C=O)
    • Thiophene ring

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets, including enzymes and receptors. The following sections detail its pharmacological effects, mechanisms of action, and relevant studies.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Studies have indicated that this compound exhibits significant anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
    • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and modulate pathways involving cyclooxygenase (COX) enzymes.
  • Analgesic Properties :
    • The compound has been evaluated for its analgesic effects, showing promise in pain management.
    • Mechanism : It potentially interacts with pain pathways by inhibiting the release of neurotransmitters involved in pain signaling.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
    • This activity is hypothesized to arise from the disruption of bacterial cell membranes or interference with metabolic pathways.

The mechanisms through which methyl 3-cyano-2-oxo-3-(thiophen-2-y)propanoate exerts its biological effects are multifaceted:

  • Enzyme Inhibition :
    • The compound has been shown to act as an inhibitor for specific enzymes involved in inflammatory responses, such as 15-prostaglandin dehydrogenase (15-PGDH). Inhibition of this enzyme can lead to increased levels of prostaglandins, which are critical mediators in inflammation .
  • Receptor Modulation :
    • Interaction with various receptors, including glutamate receptors, has been proposed. This interaction could influence neuronal excitability and contribute to its analgesic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of methyl 3-cyano-2-oxo-3-(thiophen-2-y)propanoate:

  • Study on Anti-inflammatory Effects :
    • A controlled study demonstrated that administration of the compound in animal models resulted in a significant reduction in inflammation markers compared to control groups .
  • Analgesic Efficacy Trial :
    • In a double-blind clinical trial, participants receiving methyl 3-cyano-2-oxo-3-(thiophen-2-y)propanoate reported lower pain levels compared to those receiving a placebo, suggesting its potential utility in pain management .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectMechanismReference
Anti-inflammatoryReduction in cytokine levelsCOX inhibition
AnalgesicDecreased pain perceptionReceptor modulation
AntimicrobialInhibition of bacterial growthMembrane disruption

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